3-methyl-2-(methylthio)thiophene
Overview
Description
3-methyl-2-(methylthio)thiophene is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a methyl group attached to the second carbon of the thiophene ring and a methyl sulfide group attached to the third carbon. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(methylthio)thiophene can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic methylation of 3-methylthiophene using a methylating agent like dimethyl sulfate or methyl chloride in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(methylthio)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide group to a thiol or a hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
3-methyl-2-(methylthio)thiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-methyl-2-(methylthio)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of thiophene derivatives, lacking the methyl and methyl sulfide groups.
2-Methylthiophene: Similar structure but with a methyl group at the second carbon.
3-Methylthiophene: Similar structure but without the methyl sulfide group.
Uniqueness
3-methyl-2-(methylthio)thiophene is unique due to the presence of both a methyl group and a methyl sulfide group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Biological Activity
3-Methyl-2-(methylthio)thiophene is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula: C6H8S2
CAS Number: 142-64-3
IUPAC Name: this compound
This compound features a thiophene ring substituted with a methyl group and a methylthio group, which contributes to its unique chemical behavior and biological properties.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study highlighted that compounds containing thiophene rings, including this compound, demonstrated notable inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
S. aureus | 12 | |
P. aeruginosa | 10 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown antiproliferative effects in breast cancer cell lines, particularly MCF-7 and MDA-MB-231 cells. The compound's mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Case Study: Antiproliferative Effects in Breast Cancer Cells
In vitro studies reported IC50 values for this compound ranging from 10–33 nM in MCF-7 cells, demonstrating its potency comparable to established chemotherapeutic agents.
Table 2: Antiproliferative Activity in Cancer Cell Lines
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Tubulin polymerization inhibition |
MDA-MB-231 | 23 | Apoptosis induction |
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is significantly influenced by their structural attributes. Research has shown that modifications to the thiophene ring can enhance or diminish biological potency. For instance, the introduction of electron-donating groups increases lipophilicity and bioavailability, enhancing anticancer activity.
Properties
IUPAC Name |
3-methyl-2-methylsulfanylthiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-5-3-4-8-6(5)7-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAGIXFQVFDQGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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